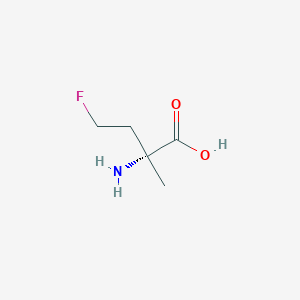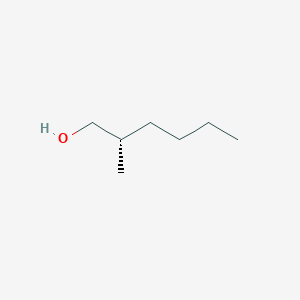
(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane is a complex organic compound with a unique structure characterized by multiple stereocenters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane involves multiple steps, starting from simpler precursorsThe reactions are usually carried out under anhydrous conditions to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert certain functional groups into their corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-methyl-6-[(phenylsulfanyl)oxy]tetrahydro-2H-pyran: Similar structure but with different substituents.
(2S,3R,4R,5S,6S)-2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol: Similar backbone with different functional groups.
Uniqueness
The uniqueness of (2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C30H34O5 |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane |
InChI |
InChI=1S/C30H34O5/c1-3-19-31-30-29(34-22-26-17-11-6-12-18-26)28(33-21-25-15-9-5-10-16-25)27(23(2)35-30)32-20-24-13-7-4-8-14-24/h3-18,23,27-30H,1,19-22H2,2H3/t23-,27+,28+,29-,30-/m0/s1 |
InChI-Schlüssel |
GJRZTGOFUKVYMR-NOZRFFRFSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


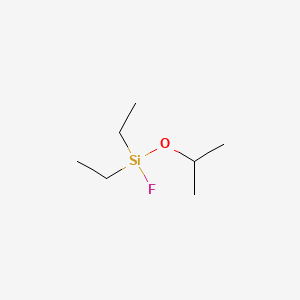
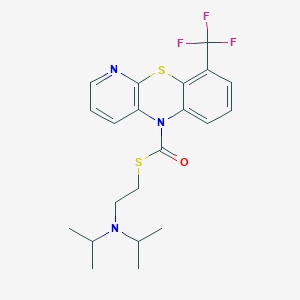
![4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol](/img/structure/B13422599.png)
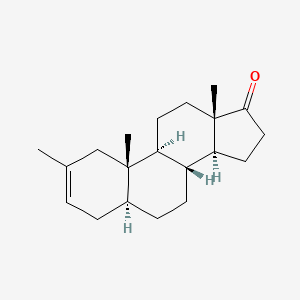
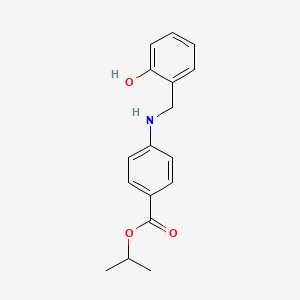


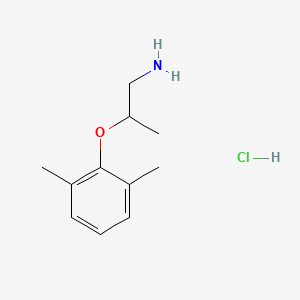
![2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)
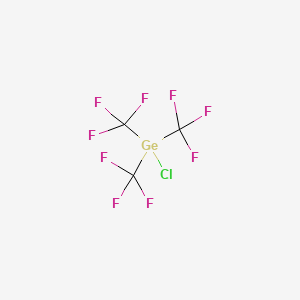
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)
